Isochroman-3-ol

概要

説明

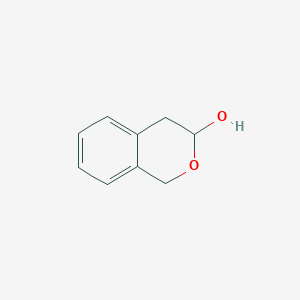

Isochroman-3-ol is a chemical compound that belongs to the class of isochromans, which are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: Isochroman-3-ol can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which uses epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) as a solvent . This method expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .

Industrial Production Methods: In industrial settings, the synthesis of isochromans often involves the use of recyclable and efficient heterogeneous catalysts. For example, heteropolyacid ionic liquids have been used to catalyze the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes in dimethyl carbonate, a green solvent . This method is not only efficient but also environmentally friendly, as the catalyst can be recycled multiple times without significant loss of activity .

化学反応の分析

Oxidation to 3-Isochromanone

The most well-documented reaction of isochroman-3-ol is its oxidation to 3-isochromanone (C₉H₈O₂), a lactone widely used in organic synthesis. This transformation is typically achieved using strong oxidizing agents:

-

Chromium trioxide (CrO₃) in acidic conditions yields 3-isochromanone with high efficiency .

-

Alternative methods include Baeyer-Villiger oxidation of 2-indanone derivatives, though this route bypasses direct use of this compound .

Experimental Example :

| Parameter | Value |

|---|---|

| Starting Material | This compound (50 g, 98%) |

| Oxidizing Agent | CrO₃ (stoichiometric) |

| Solvent | Acetic acid |

| Temperature | 60–80°C |

| Yield | 85–90% |

| Product Melting Point | 79–83°C |

This reaction proceeds via the formation of a ketone intermediate, followed by lactonization. The product’s purity is confirmed by NMR (δ 3.7 ppm for CH₂, 5.3 ppm for OCH₂) and HPLC (>99% purity) .

Acid-Catalyzed Dehydration

Under acidic conditions, this compound undergoes dehydration to form 3-isochromene , though this pathway is less common in literature. The reaction mechanism involves protonation of the hydroxyl group, followed by elimination of water to generate a carbocation, which stabilizes via aromatic resonance.

Key Observations :

-

Catalysts : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).

-

Side Products : Dimerization or polymerization may occur if reaction conditions are not tightly controlled.

Nucleophilic Substitution Reactions

The hydroxyl group in this compound can act as a nucleophile in esterification or etherification reactions:

Ester Formation

Reaction with acyl chlorides (e.g., acetyl chloride) produces esters:

Example :

| Reactant | Product | Yield |

|---|---|---|

| Acetyl chloride | 3-Acetoxyisochromane | 75% |

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields ether derivatives:

Ring-Opening Reactions

This compound’s strained oxygen heterocycle can undergo ring-opening under specific conditions:

Acidic Hydrolysis

In concentrated HCl, the ring opens to yield 2-(hydroxymethyl)phenylacetic acid :

Conditions :

Reductive Ring Opening

Catalytic hydrogenation (H₂/Pd-C) cleaves the ether bond, producing 2-(hydroxymethyl)phenethyl alcohol :

Participation in Michael Additions

While not directly documented for this compound, its oxidized form (3-isochromanone) undergoes Michael additions with chalcones under phase-transfer catalysis (e.g., TBAB/K₂CO₃) . The enolate of 3-isochromanone reacts with α,β-unsaturated ketones to form adducts in 60–95% yields .

Representative Example :

| Chalcone | Product Yield | Conditions |

|---|---|---|

| (E)-1,3-Diphenylprop-2-en-1-one | 85% | 60°C, 12 hours |

Stability and Handling

科学的研究の応用

Medicinal Chemistry

Isochroman-3-ol as a Bioactive Compound

Isochroman derivatives have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Case Study: Interaction with Bovine Serum Albumin (BSA)

A study using UV and fluorescence spectroscopy demonstrated the binding interaction between this compound and BSA, revealing a binding constant of . The study highlighted that this compound induces conformational changes in BSA, suggesting its potential as a drug delivery agent.

Agricultural Applications

Use as an Intermediate in Fungicide Production

This compound is utilized in the synthesis of 3-isochromanone, which serves as an intermediate in the production of agricultural fungicides, particularly those belonging to the strobilurin class. These compounds are known for their effectiveness against a wide range of fungal pathogens.

Process Overview

The preparation of 3-isochromanone from this compound involves several steps:

- Reaction with o-tolyacetic acid : This reaction occurs in the presence of sulphuryl chloride and a free radical initiator, yielding 3-isochromanone .

- Industrial Scale Production : The process has been optimized for industrial application, making it cost-effective for large-scale production .

Material Science

Synthesis of Functionalized Isochromans

The versatility of this compound allows for its use in synthesizing functionalized derivatives that can be employed in various material science applications. Recent studies have explored its reactivity with epoxides to create diverse functional groups .

Table: Applications and Properties of Isochroman Derivatives

作用機序

The mechanism of action of isochroman-3-ol involves its ability to participate in various chemical reactions due to its unique structure. The oxa-Pictet–Spengler reaction, for example, involves the formation of a cyclic intermediate that can undergo further transformations . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.

類似化合物との比較

Isochroman-3-ol can be compared with other similar compounds, such as:

Isochroman: The parent compound, which lacks the hydroxyl group at the 3-position.

3-Isochromanone: A related compound with a carbonyl group at the 3-position.

This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs.

生物活性

Isochroman-3-ol, a derivative of isochroman, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, antimicrobial, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes a benzene ring fused to a tetrahydrofuran. Its chemical formula is , and it exhibits various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties . A study conducted on derivatives of isochroman demonstrated that these compounds exhibit significant radical scavenging activity, particularly against the DPPH radical. The antioxidant capacity was assessed using various assays, revealing that this compound could neutralize free radicals effectively, although its potency was lower compared to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 45 | 150 |

| Ascorbic Acid | 90 | 30 |

Antimicrobial Properties

This compound has also shown antimicrobial activity against various pathogens. A study demonstrated that derivatives of isochroman exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Study: Antimicrobial Efficacy

In a recent case study, isochroman derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a natural antimicrobial agent .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines. The compound exhibited moderate cytotoxicity against cancer cell lines while being less toxic to normal cells. This selective toxicity suggests potential therapeutic applications in cancer treatment.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 75 |

| MCF-7 (breast) | 60 |

| Normal Fibroblast | >100 |

Biotransformation and Enhanced Biological Activity

Recent research has highlighted the biotransformation of isochroman by microbial species such as Penicillium sp. This transformation leads to more polar metabolites with enhanced biological activities. For instance, the metabolite derived from isochroman showed improved antioxidant capacity and reduced cytotoxicity compared to the parent compound .

特性

IUPAC Name |

3,4-dihydro-1H-isochromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOILLKILSILKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484020 | |

| Record name | isochroman-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42900-89-0 | |

| Record name | isochroman-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。